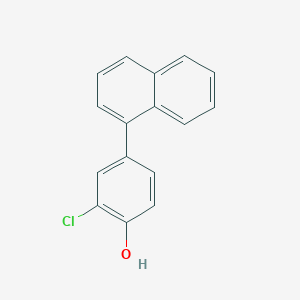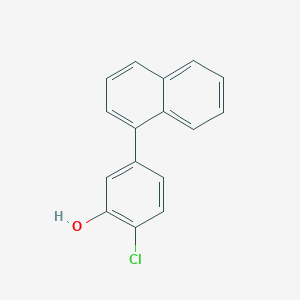
2-Chloro-4-(naphthalen-1-yl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(naphthalen-1-yl)phenol, 95% (2C4N95) is a chemical compound that is widely used in various scientific, research, and industrial applications. It is a colorless solid with a molecular weight of 218.59 g/mol and a melting point of 50 °C. 2C4N95 is an important intermediate for the synthesis of various compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used as a catalyst in the synthesis of polymers, as well as in the production of other materials.
Mécanisme D'action
2-Chloro-4-(naphthalen-1-yl)phenol, 95% is a catalyst that is used in the synthesis of various compounds. It is believed to catalyze the reaction by forming an intermediate which is then attacked by an incoming nucleophile. This intermediate is then converted to a product through a series of steps.
Biochemical and Physiological Effects
2-Chloro-4-(naphthalen-1-yl)phenol, 95% has been found to be non-toxic when used in laboratory experiments. It is believed to have no adverse effects on humans or animals when used in its pure form. However, it is important to note that 2-Chloro-4-(naphthalen-1-yl)phenol, 95% is not approved for use in humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-4-(naphthalen-1-yl)phenol, 95% has many advantages when used in laboratory experiments. It is inexpensive, readily available, and easy to use. In addition, it is non-toxic and has a low melting point, making it ideal for use in a variety of laboratory experiments. However, 2-Chloro-4-(naphthalen-1-yl)phenol, 95% has some limitations. It is not approved for use in humans or animals, and it can be difficult to purify.
Orientations Futures
There are many potential future applications of 2-Chloro-4-(naphthalen-1-yl)phenol, 95%. It could be used as a catalyst in the synthesis of other compounds, such as polymers and pharmaceuticals. It could also be used as an intermediate in the synthesis of various biochemical compounds, such as enzymes, hormones, and antibiotics. In addition, 2-Chloro-4-(naphthalen-1-yl)phenol, 95% could be used in the production of various materials, such as dyes and agrochemicals. Finally, 2-Chloro-4-(naphthalen-1-yl)phenol, 95% could be used in the development of new methods for the synthesis of various compounds.
Méthodes De Synthèse
2-Chloro-4-(naphthalen-1-yl)phenol, 95% is synthesized via a three-step process. The first step involves the reaction of naphthalene-1-ol with sulfuric acid, which produces a mixture of 2-chloro-4-(naphthalene-1-yl)phenol and 2-chloro-4-(naphthalene-1-yl)benzene. The second step involves the reaction of the mixture with sodium hydroxide, which produces 2-Chloro-4-(naphthalen-1-yl)phenol, 95%. The final step involves the purification of the product by recrystallization.
Applications De Recherche Scientifique
2-Chloro-4-(naphthalen-1-yl)phenol, 95% is used in various scientific and research applications. It is used as a reagent in the synthesis of various compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used as a catalyst in the synthesis of polymers, as well as in the production of other materials. In addition, 2-Chloro-4-(naphthalen-1-yl)phenol, 95% is used in the synthesis of various biochemical compounds, such as enzymes, hormones, and antibiotics.
Propriétés
IUPAC Name |
2-chloro-4-naphthalen-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO/c17-15-10-12(8-9-16(15)18)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFLIRWDFUGJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(naphthalen-1-yl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381694.png)

